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molecular formula C7H6BrNO2 B189058 4-Amino-3-bromobenzoic acid CAS No. 6311-37-1

4-Amino-3-bromobenzoic acid

Cat. No. B189058
M. Wt: 216.03 g/mol
InChI Key: BFIVZIVVJNFTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674912B2

Procedure details

4-Amino-benzoic acid (100 mmol) was dissolved in DMF (50 mL) and N-bromosuccinimide (100 mmol) was added. Stirred at ambient temperature for 18 h, the reaction mixture was then poured into water (100 mL). The product was removed by filtration, washed with water and dried in vacuo to give 4-amino-3-bromo-benzoic acid.
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O.O>CN(C=O)C>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[Br:11]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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